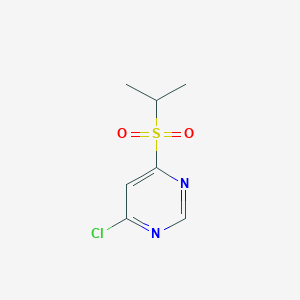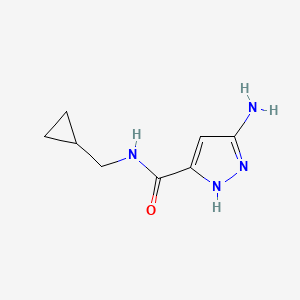
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
准备方法
The synthesis of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
化学反应分析
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties
作用机制
The mechanism of action of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and have similar applications in medicinal chemistry and material science.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities. The uniqueness of this compound lies in its combined thiophene and thiazole rings, which confer unique structural and functional properties
属性
分子式 |
C12H13NO2S2 |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13NO2S2/c1-4-15-12(14)10-8(3)13-11(17-10)9-7(2)5-6-16-9/h5-6H,4H2,1-3H3 |
InChI 键 |
MQYOOEBJBDDVNH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CS2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
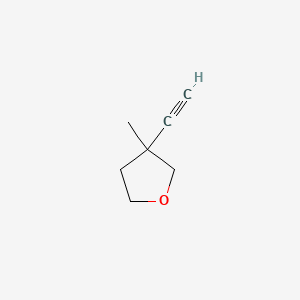
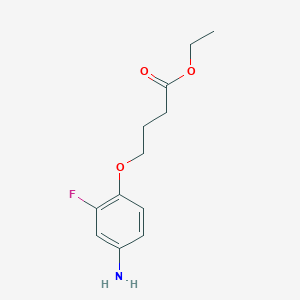


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)

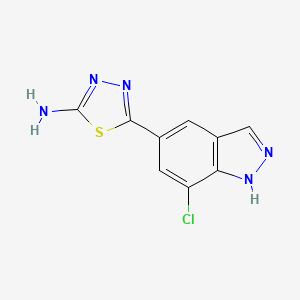
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
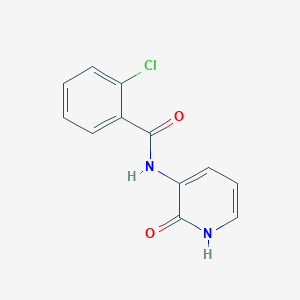
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
